N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-methyl-3-(5-methyltetrazol-1-yl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-11(2)17(5,10-18)20-16(25)9-19-14-7-6-12(3)15(8-14)24-13(4)21-22-23-24/h6-8,11,19H,9H2,1-5H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVICATCPNGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)N2C(=NN=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is a synthetic compound notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H23N7O
- Molecular Weight : 341.4 g/mol
- CAS Number : 1280837-80-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the cyano and tetrazole groups suggests potential roles in enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Interaction : It could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antiviral Effects : Some nitrile-containing compounds have shown antiviral properties by inhibiting viral replication.
- Neurotoxicity Studies : Analogous compounds have been studied for neurotoxic effects, particularly their interaction with monoamine oxidase (MAO) enzymes .
Study 2: Neurotoxicity Assessment
Research involving neurotoxic analogs of related compounds demonstrated that only certain structures resulted in neurotoxicity when oxidized by MAO-B. This suggests that the biological activity of this compound may also depend on its metabolic pathways involving MAO enzymes .
Data Table: Comparative Biological Activity
Scientific Research Applications
The compound N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its applications, particularly in the fields of pharmacology and biochemistry.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial and antifungal properties . The mechanism of action is believed to involve the inhibition of specific enzymes by the tetrazole group, which disrupts normal cellular functions in pathogens.
Anticancer Potential
The compound has been evaluated for its anticancer activity . Preliminary studies suggest it may inhibit the growth of various cancer cell lines through mechanisms similar to existing chemotherapeutic agents. For instance, docking studies have shown promising interactions with targets involved in cancer proliferation pathways . Further investigations are required to elucidate its efficacy and safety profile in clinical settings.
Inhibitory Effects on Enzymes
Investigations into the enzyme inhibitory properties of this compound have revealed potential as a 5-lipoxygenase inhibitor , which is significant for conditions like asthma and inflammation . The structural features of the compound allow it to interact effectively with the active sites of these enzymes.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include:
- Hydrogen peroxide for oxidation reactions.
- Palladium on carbon for reduction processes.
- Sodium hydride as a base for substitution reactions.
In industrial contexts, batch reactors are often employed to optimize yield and purity during synthesis .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in microbial viability at specific concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Anticancer Research
In vitro studies conducted by researchers at a leading cancer research institute demonstrated that this compound exhibited cytotoxic effects on human tumor cells. The findings suggest that further optimization of its chemical structure could enhance its anticancer properties, making it a candidate for drug development .
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can intermediates be characterized?
The synthesis involves multi-step organic reactions, starting with the coupling of 3,5-dimethylaniline derivatives and chloroacetic acid to form an intermediate, followed by reaction with 1-cyano-1,2-dimethylpropyl chloride under basic conditions . Key characterization techniques include:
- 1H/13C NMR to confirm proton environments and carbon backbone.
- IR spectroscopy to validate functional groups (e.g., cyano at ~2200 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
- LC-MS for molecular weight confirmation and purity assessment .
Q. How can researchers verify the compound’s structural integrity and purity?
Use a combination of:
- Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) for reaction monitoring .
- Elemental analysis to confirm C/H/N/O ratios .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination .
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s biological activity, and how do they compare to experimental data?
- PASS (Prediction of Activity Spectra for Substances) can predict antimicrobial or kinase inhibitory activity based on structural motifs like tetrazole and acetamide groups .
- Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like COX-2 or EGFR kinases .
- Validation : Compare computational results with in vitro assays (e.g., IC50 measurements in enzyme inhibition studies). Discrepancies may arise due to solvation effects or protein flexibility .
Q. How can regioselectivity challenges in tetrazole synthesis be addressed during derivatization?
The tetrazole ring’s 1,3-dipolar cycloaddition with alkynes/azides often yields mixed 1,4-/1,5-substituted products. Mitigation strategies include:
- Copper(I)-catalyzed click chemistry to enforce 1,4-selectivity .
- Temperature control (e.g., room temperature for slower, selective reactions) .
- HPLC purification to isolate the desired regioisomer .
Q. What experimental design principles optimize reaction yields in multi-step syntheses?
Apply statistical Design of Experiments (DoE) :
- Central Composite Design (CCD) to test variables like temperature, solvent ratio, and catalyst loading .
- Example: Optimize the coupling step by varying pyridine/zeolite catalyst ratios (0.01–0.05 M) and monitoring yield via LC-MS .
Data Analysis & Contradictions
Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data?
- Case study : If PASS predicts antitumor activity but in vitro assays show low cytotoxicity:
Verify compound stability in assay media (e.g., pH 7.4 buffer for 24 hours).
Test metabolite activity (e.g., cyano group reduction to amine) .
Reassess docking parameters (e.g., include explicit water molecules) .
Q. What structural analogs of this compound exhibit divergent biological activities, and why?
| Analog | Substituent | Activity | Mechanistic Insight |
|---|---|---|---|
| A | 4-Fluoro phenyl | Anticancer (IC50 = 2.1 µM) | Enhanced hydrophobicity improves membrane permeability . |
| B | 2-Hydroxy phenyl | Anti-inflammatory (COX-2 inhibition) | Hydrogen bonding with Ser530 . |
| C | Sulfonyl group | Inactive | Steric hindrance blocks target binding . |
Methodological Recommendations
Q. What strategies improve the compound’s solubility for in vivo studies?
- Co-solvent systems : Use DMSO:PEG400 (1:4) for IP/IV administration.
- Salt formation : React with HCl to generate a water-soluble hydrochloride salt .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can researchers assess the compound’s metabolic stability?
- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Advanced Characterization
Q. What advanced spectroscopic techniques elucidate electronic properties for SAR studies?
- HOMO-LUMO analysis via DFT calculations (Gaussian 09) to correlate electron distribution with reactivity .
- FTIR coupled with DFT to assign vibrational modes (e.g., tetrazole ring stretching at ~1450 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
